1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound that features a unique combination of phosphine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves multiple steps. One common method includes the reaction of bis(3,5-dimethylphenyl)phosphine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine-amine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly at the amine group.
Substitution: Both the phosphine and amine groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can introduce various functional groups to the naphthalene core.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can be used in various catalytic processes such as hydrogenation and cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its ability to form stable complexes with metals can be exploited to design metal-based drugs with improved efficacy and selectivity.
Industry
In the industrial sector, (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its interaction with molecular targets such as transition metals. The phosphine group acts as a donor ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-dimethylphenyl)phosphine: A simpler phosphine compound with similar reactivity but lacking the naphthalene core.
N,N-Dimethyl-1-naphthylamine: An amine compound with a naphthalene core but without the phosphine group.
Uniqueness
What sets (1R)-2’-(Bis(3,5-dimethylphenyl)phosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine apart is its combination of both phosphine and amine functionalities within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler counterparts.
Properties
Molecular Formula |
C38H36NP |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C38H36NP/c1-25-19-26(2)22-31(21-25)40(32-23-27(3)20-28(4)24-32)36-18-16-30-12-8-10-14-34(30)38(36)37-33-13-9-7-11-29(33)15-17-35(37)39(5)6/h7-24H,1-6H3 |
InChI Key |
YRHRIKDJEBSTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C)C6=CC(=CC(=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.